Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate
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Overview
Description
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. The compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an ethyl ester group at the 6th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the bromination of 7-methoxyquinoline-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-7-methoxyquinoline-6-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolines.
Ester Hydrolysis: Formation of 4-bromo-7-methoxyquinoline-6-carboxylic acid
Scientific Research Applications
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-bromoquinoline-4-carboxylate
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Bromo-6-methoxyquinoline
Uniqueness
The presence of both the bromine atom and the methoxy group in this compound makes it unique compared to other quinoline derivatives. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12BrNO3 |
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Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 4-bromo-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
MHNLVPZVCBSOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Br |
Origin of Product |
United States |
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